molecular formula C27H25N5O2S2 B11610806 (6Z)-3-(benzylsulfanyl)-5-imino-6-({1-[3-(4-methylphenoxy)propyl]-1H-pyrrol-2-yl}methylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

(6Z)-3-(benzylsulfanyl)-5-imino-6-({1-[3-(4-methylphenoxy)propyl]-1H-pyrrol-2-yl}methylidene)-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

Cat. No.: B11610806
M. Wt: 515.7 g/mol
InChI Key: NZXJSAFVBSGUGZ-ZSEUTSBQSA-N
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Description

(6Z)-3-(BENZYLSULFANYL)-5-IMINO-6-({1-[3-(4-METHYLPHENOXY)PROPYL]-1H-PYRROL-2-YL}METHYLIDENE)-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a pyrrol ring, and a thiadiazolo-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-3-(BENZYLSULFANYL)-5-IMINO-6-({1-[3-(4-METHYLPHENOXY)PROPYL]-1H-PYRROL-2-YL}METHYLIDENE)-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazolo-pyrimidinone core, followed by the introduction of the benzylsulfanyl and pyrrol groups. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(6Z)-3-(BENZYLSULFANYL)-5-IMINO-6-({1-[3-(4-METHYLPHENOXY)PROPYL]-1H-PYRROL-2-YL}METHYLIDENE)-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the imino group can yield primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent due to its unique structure and reactivity.

    Industry: As a precursor for the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (6Z)-3-(BENZYLSULFANYL)-5-IMINO-6-({1-[3-(4-METHYLPHENOXY)PROPYL]-1H-PYRROL-2-YL}METHYLIDENE)-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group and the pyrrol ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The thiadiazolo-pyrimidinone core can also interact with nucleic acids, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6Z)-3-(BENZYLSULFANYL)-5-IMINO-6-({1-[3-(4-METHYLPHENOXY)PROPYL]-1H-PYRROL-2-YL}METHYLIDENE)-5H,6H,7H-[1,2,4]THIADIAZOLO[4,5-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C27H25N5O2S2

Molecular Weight

515.7 g/mol

IUPAC Name

(6Z)-3-benzylsulfanyl-5-imino-6-[[1-[3-(4-methylphenoxy)propyl]pyrrol-2-yl]methylidene]-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one

InChI

InChI=1S/C27H25N5O2S2/c1-19-10-12-22(13-11-19)34-16-6-15-31-14-5-9-21(31)17-23-24(28)32-26(29-25(23)33)36-30-27(32)35-18-20-7-3-2-4-8-20/h2-5,7-14,17,28H,6,15-16,18H2,1H3/b23-17-,28-24?

InChI Key

NZXJSAFVBSGUGZ-ZSEUTSBQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCCN2C=CC=C2/C=C\3/C(=N)N4C(=NC3=O)SN=C4SCC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C=CC=C2C=C3C(=N)N4C(=NC3=O)SN=C4SCC5=CC=CC=C5

Origin of Product

United States

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